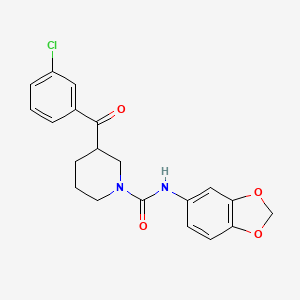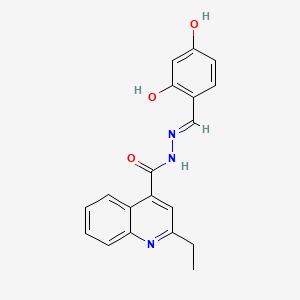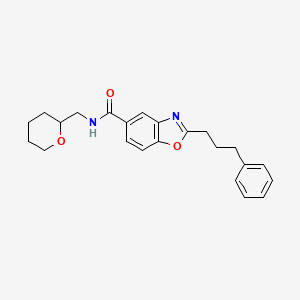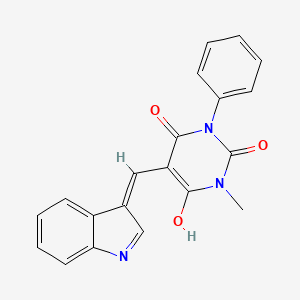
N-1,3-benzodioxol-5-yl-3-(3-chlorobenzoyl)-1-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-3-(3-chlorobenzoyl)-1-piperidinecarboxamide, also known as BTCP, is a synthetic compound that belongs to the class of phenylpiperidine derivatives. It was first synthesized in the 1970s and has been widely studied for its potential use as an analgesic and anesthetic agent.
科学的研究の応用
N-1,3-benzodioxol-5-yl-3-(3-chlorobenzoyl)-1-piperidinecarboxamide has been extensively studied for its potential use as an analgesic and anesthetic agent. It has been shown to have high affinity for the mu-opioid receptor, which is responsible for mediating pain relief and other physiological effects. In addition, N-1,3-benzodioxol-5-yl-3-(3-chlorobenzoyl)-1-piperidinecarboxamide has been studied for its potential use in the treatment of drug addiction and withdrawal symptoms. It has been shown to reduce the severity of withdrawal symptoms in animal models and may have potential as a treatment for opioid addiction.
作用機序
N-1,3-benzodioxol-5-yl-3-(3-chlorobenzoyl)-1-piperidinecarboxamide acts as a potent agonist of the mu-opioid receptor, which is responsible for mediating pain relief and other physiological effects. It binds to the receptor with high affinity and activates downstream signaling pathways that lead to the release of endogenous opioids, such as endorphins and enkephalins. This results in the inhibition of pain signaling and the induction of a state of analgesia and euphoria.
Biochemical and Physiological Effects
N-1,3-benzodioxol-5-yl-3-(3-chlorobenzoyl)-1-piperidinecarboxamide has a number of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It has been shown to be highly effective in reducing pain in animal models and may have potential as a clinical analgesic. However, it also has a number of side effects, including respiratory depression, nausea, and vomiting, which limit its clinical use.
実験室実験の利点と制限
N-1,3-benzodioxol-5-yl-3-(3-chlorobenzoyl)-1-piperidinecarboxamide has a number of advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor. It is also relatively easy to synthesize and can be obtained in large quantities. However, it also has a number of limitations, including its potential for abuse and its side effects, which may limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for research on N-1,3-benzodioxol-5-yl-3-(3-chlorobenzoyl)-1-piperidinecarboxamide, including its use as a clinical analgesic, its potential for the treatment of drug addiction and withdrawal symptoms, and its potential as a research tool for studying the mu-opioid receptor and other aspects of pain signaling. In addition, further research is needed to better understand the side effects and potential risks associated with N-1,3-benzodioxol-5-yl-3-(3-chlorobenzoyl)-1-piperidinecarboxamide and other phenylpiperidine derivatives.
合成法
The synthesis of N-1,3-benzodioxol-5-yl-3-(3-chlorobenzoyl)-1-piperidinecarboxamide involves several steps, including the reaction of 3-chlorobenzoyl chloride with 1,3-benzodioxole in the presence of a base, followed by the reaction of the resulting acid chloride with piperidinecarboxamide. The final product is obtained after purification by recrystallization. The synthesis of N-1,3-benzodioxol-5-yl-3-(3-chlorobenzoyl)-1-piperidinecarboxamide is relatively straightforward and can be achieved using standard laboratory equipment.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(3-chlorobenzoyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c21-15-5-1-3-13(9-15)19(24)14-4-2-8-23(11-14)20(25)22-16-6-7-17-18(10-16)27-12-26-17/h1,3,5-7,9-10,14H,2,4,8,11-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLZHQAMMPUOJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-1,3-benzodioxol-5-yl-3-(3-chlorobenzoyl)-1-piperidinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethylbenzamide](/img/structure/B5972232.png)
![11-(2-methyl-3-phenyl-2-propen-1-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5972236.png)
![2,4,6-trinitrophenol - [3-(9-benzyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propyl]amine (1:1)](/img/structure/B5972237.png)
![5-isobutyl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-3-isoxazolecarboxamide](/img/structure/B5972253.png)
![N-(3,5-dichloro-2-pyridinyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5972264.png)

![2-chloro-N'-{3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide](/img/structure/B5972274.png)
![2-{4-(2-chlorobenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5972275.png)
methanone](/img/structure/B5972290.png)

![N-[2-(aminocarbonyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5972303.png)

![N-[3-(benzoylamino)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5972319.png)
![1-[3-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B5972338.png)